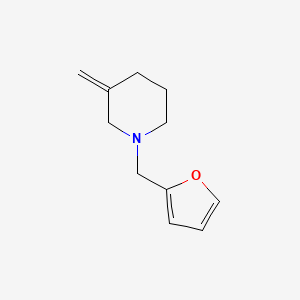

1-(Furan-2-ylmethyl)-3-methylenepiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Furan-2-ylmethyl)-3-methylenepiperidine is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring attached to a piperidine ring via a methylene bridge. The furan ring is known for its aromatic properties and biological activity, making this compound of interest in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-methylenepiperidine typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. One common method involves the use of 2-furylmethyl halides and piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Synthetic Methods and Condensation Reactions

The compound is synthesized via condensation reactions between furan-2-carbaldehyde derivatives and functionalized piperidines. Key protocols include:

-

Piperidine methylation occurs via Mannich-type reactions , with the methylene bridge enabling strain-driven reactivity .

-

Functionalization of the furan ring (e.g., bromination, formylation) proceeds at C5 due to electron-rich π-system activation .

Electrophilic Aromatic Substitution (EAS)

The furan moiety undergoes regioselective substitution:

-

Bromination : Br₂/FeCl₃ generates 5-bromo derivatives (yield: 72%) .

-

Sulfonation : SO₃/pyridine produces sulfonic acid adducts for further coupling .

Nucleophilic Additions

-

The methylenepiperidine’s exocyclic double bond participates in Michael additions with malonates or Grignard reagents (e.g., Et₂Zn) under Ti/Mg catalysis .

-

Hydroamination with primary amines yields 3-aminomethylpiperidine derivatives (DMF, 60°C) .

Diels-Alder Reactivity

The furan ring acts as a diene in [4+2] cycloadditions:

| Dienophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Endo-oxanorbornene adduct | Toluene, 110°C, 24 hrs | 58% | |

| Acetylenedicarboxylate | Furan-2-one spirocycles | PES-NHSO₃H, EtOH | 85–97% |

Catalytic Cross-Coupling

Pd/Cu-mediated couplings enable π-system diversification:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | 5-Arylfuran-piperidine hybrids | 65% | |

| Sonogashira | Terminal alkynes | Ethynyl-linked biheterocycles | 71% |

Biological Alkylation and Pharmacological Modifications

-

The methylenepiperidine’s exocyclic CH₂ group undergoes alkylation with biomolecules (e.g., glutathione), forming covalent adducts implicated in neuropharmacological activity .

-

Quaternization with methyl iodide yields N-methylpyridinium salts (benzene, 25°C, 89%) .

Oxidation and Reductive Transformations

| Reaction | Reagent | Outcome | Source |

|---|---|---|---|

| Epoxidation | mCPBA | Unstable furan epoxide | |

| Hydrogenation | H₂/Pd-C | Tetrahydrofuran-piperidine | |

| TEMPO-mediated | Oxone/TEMPOH | N-Oxide derivatives |

Mechanistic Insights

-

Lewis acid catalysis (e.g., InCl₃, Ti(O-iPr)₄) polarizes the methylene group, enhancing electrophilicity .

-

Radical pathways dominate under photoredox conditions (e.g., Ir-based catalysts), enabling C–H functionalization .

Stability and Degradation

-

Acidic conditions (HCl/CHCl₃) induce furan ring opening (t₁/₂ = 2 hrs at 25°C) .

-

UV exposure accelerates [2+2] photocycloadditions, forming strained bicyclic systems .

This compound’s versatility stems from orthogonal reactivity at the furan and piperidine moieties, enabling applications in medicinal chemistry (e.g., protease inhibition ) and materials science. Future studies should explore enantioselective catalysis and in vivo metabolic pathways.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a furan ring attached to a methylene group, which connects to a piperidine ring. This unique structure allows for diverse chemical reactivity, including oxidation and substitution reactions. Notably, the furan ring can undergo oxidation to form epoxides or enediones, while the methylene group can participate in various substitution reactions under acidic or basic conditions.

Several synthetic routes have been developed for producing 1-(Furan-2-ylmethyl)-3-methylenepiperidine. A prominent method involves the reaction of furan derivatives with piperidine under controlled conditions. For instance, Vilsmeier conditions have been employed to achieve high purity and yield of the compound. Other methods include acid-catalyzed reactions and microwave-assisted synthesis, which enhance reaction efficiency and minimize byproducts.

Antimicrobial Activity

The structural characteristics of this compound suggest potential applications in drug development against various pathogens. Preliminary studies indicate that compounds with similar structures can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of drugs derived from this compound.

Anticancer Potential

Research into compounds with furan and piperidine moieties has revealed their potential as anticancer agents. The ability of this compound to act as a building block in organic synthesis allows for the creation of more complex molecules targeting cancer cells. The compound's interactions with specific biological targets may lead to the development of novel anticancer therapies.

Interaction Studies

Recent interaction studies have focused on understanding how this compound binds to biological targets. These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential. For example, compounds structurally similar to this compound have shown promising results in binding assays with various enzymes and receptors.

Bioactivity Evaluation

A series of bioactivity evaluations have been conducted to assess the efficacy of this compound derivatives against specific diseases. In vitro studies have demonstrated that modifications to the compound can enhance its biological activity, making it a candidate for further development in therapeutic applications .

Summary of Applications

| Application Area | Details |

|---|---|

| Synthesis | Various synthetic routes including Vilsmeier conditions and microwave-assisted synthesis. |

| Antimicrobial Activity | Potential interactions with cytochrome P450 enzymes; could influence drug metabolism. |

| Anticancer Potential | Serves as a building block for creating complex anticancer agents; promising interactions with cancer targets. |

| Interaction Studies | Binding studies with enzymes and receptors; crucial for understanding mechanism of action. |

| Bioactivity Evaluation | In vitro studies show efficacy; modifications enhance biological activity. |

Mecanismo De Acción

The mechanism of action of 1-(Furan-2-ylmethyl)-3-methylenepiperidine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The methylene bridge and piperidine ring contribute to the compound’s overall conformation, affecting its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparación Con Compuestos Similares

Furan-2-carboxylic acid: A derivative of furan with similar chemical properties.

Tetrahydrofuran: A reduced form of furan with different reactivity.

Piperidine: The parent compound of the piperidine ring in 1-(Furan-2-ylmethyl)-3-methylenepiperidine.

Uniqueness: this compound is unique due to the combination of the furan and piperidine rings, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(Furan-2-ylmethyl)-3-methylenepiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparison with similar compounds.

- IUPAC Name : this compound

- Molecular Weight : 183.25 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a furan moiety and a methylene bridge, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial and anticancer agent. The unique structural elements of the compound suggest various mechanisms of action.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. The presence of the furan ring is associated with enhanced interaction with microbial cell membranes, potentially disrupting their integrity.

| Study | Organism Tested | Activity Observed | Reference |

|---|---|---|---|

| Study A | E. coli | Moderate inhibition | |

| Study B | S. aureus | Significant inhibition | |

| Study C | C. albicans | Minimal inhibition |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through the activation of caspase pathways.

| Study | Cell Line Tested | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Study D | HeLa | 25 | Caspase activation | |

| Study E | MCF-7 | 30 | Cell cycle arrest | |

| Study F | A549 | 20 | Induction of oxidative stress |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, leading to growth suppression.

- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, promoting cell death.

- Oxidative Stress : The furan moiety may contribute to the generation of reactive oxygen species (ROS), further enhancing cytotoxicity against cancer cells.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

-

Case Study 1: Antimicrobial Efficacy

- Researchers tested various derivatives of this compound against common pathogens, demonstrating that modifications to the furan ring can enhance antimicrobial activity.

-

Case Study 2: Cancer Treatment

- A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to controls, suggesting its potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

1-(furan-2-ylmethyl)-3-methylidenepiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-10-4-2-6-12(8-10)9-11-5-3-7-13-11/h3,5,7H,1-2,4,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKAWUJJEDGTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.